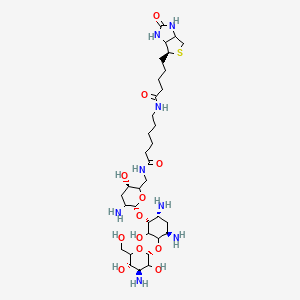

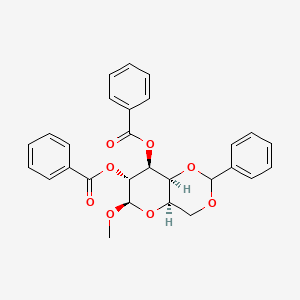

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

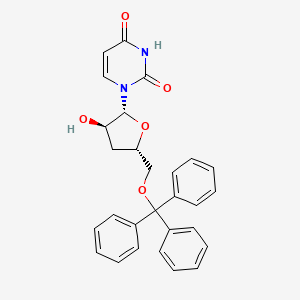

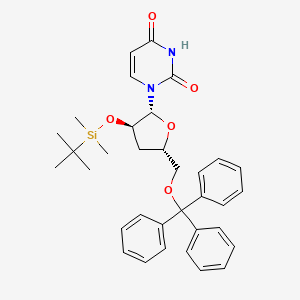

(4R,5R)-5-((R)-1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, or (4R,5R)-5-((R)-1,2-DHE-DMDCA for short, is an organic compound with a unique structure and properties that make it a valuable tool for a variety of scientific research applications. It is an aldehyde, meaning it contains a carbonyl group, and it is a member of the dioxolane family, which are compounds containing two oxygen atoms and an ethylene group. The compound is synthesized from a variety of precursors, and its structure and properties make it useful for a variety of scientific research applications.

Applications De Recherche Scientifique

Pharmaceutical Research

This compound is a derivative of D-Ribose, which is a component of RNA and plays a crucial role in genetics and cellular processes. As such, its derivatives, including the one , are often studied for their potential in pharmaceutical applications. For instance, they can be used as building blocks for antiviral agents, where modifications to the ribose moiety can lead to compounds with activity against RNA viruses .

Organic Synthesis

In the realm of organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its protected form allows for selective reactions at other sites of the molecule without affecting the integrity of the ribose ring structure .

Analytical Chemistry

The compound’s unique structure makes it valuable in analytical chemistry for method development and calibration. It can be used as a standard to identify and quantify similar compounds in complex mixtures using techniques like NMR spectroscopy .

Biochemistry

Biochemists utilize this compound to study the conformational dynamics of ribose-containing molecules. Its structure allows for the investigation of the furanose ring conformations, which are relevant to understanding the behavior of nucleosides and nucleotides in biological systems .

Anticancer Research

Given the importance of ribose in cellular metabolism, derivatives of D-Ribose are also investigated for their anticancer properties. They can be used to design molecules that interfere with the metabolic pathways of cancer cells .

Propriétés

IUPAC Name |

(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5-,6+,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMGPCNMYKBXNC-DSYKOEDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(CO)O)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.